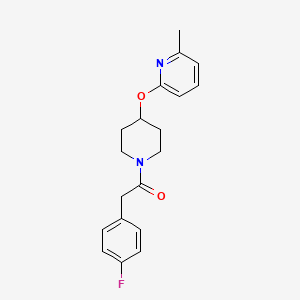

2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2/c1-14-3-2-4-18(21-14)24-17-9-11-22(12-10-17)19(23)13-15-5-7-16(20)8-6-15/h2-8,17H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAFHKXKKIKIMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Pyridine Moiety: The pyridine moiety can be attached through an etherification reaction, where the pyridine derivative is reacted with the piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, enhancing the development of novel compounds.

Biology

- Biological Interactions : Research indicates that 2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone may interact with specific biological targets, including enzymes and receptors. This interaction can modulate cellular pathways and physiological effects, making it an important subject for biological studies.

Medicine

- Pharmacological Properties : The compound is being investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its structural features suggest possible interactions with neurotransmitter systems, which could lead to significant pharmacological effects.

Industry

- Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications in the chemical industry.

Research on similar compounds has indicated various biological activities:

Antimicrobial Properties

Pyridazine derivatives often exhibit significant antibacterial and antifungal properties. The presence of the pyridazinyl moiety in this compound suggests potential antimicrobial activities, warranting further investigation.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the piperidine and pyridine moieties contribute to the overall pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.

2-(4-Methylphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(4-Fluorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone, often referred to as compound 1, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of compound 1 is C_{18}H_{20}F_{N}_{2}O. Its structure features a fluorophenyl group and a piperidine moiety linked through an ethanone bridge, with a methylpyridine substituent that may influence its biological properties.

Pharmacological Properties

Research indicates that compound 1 exhibits various pharmacological activities, particularly in the following areas:

1. Antidepressant Activity

Studies have shown that compounds with similar structures to compound 1 can act as selective serotonin reuptake inhibitors (SSRIs), potentially contributing to antidepressant effects. The piperidine and pyridine groups are often associated with neurotransmitter modulation, which is critical in treating mood disorders .

2. Antitumor Activity

Compounds featuring the fluorophenyl and piperidine structures have been investigated for their antitumor properties. For instance, derivatives of similar compounds have demonstrated significant inhibitory effects on cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The incorporation of fluorine enhances lipophilicity, which may improve cellular uptake and efficacy .

3. Anti-inflammatory Effects

The anti-inflammatory potential of compound 1 has been explored in various studies. Similar analogs have shown effectiveness in reducing inflammation markers in vitro and in vivo, suggesting a possible mechanism involving the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be partially attributed to its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorophenyl Group | Increases lipophilicity and receptor binding affinity |

| Piperidine Moiety | Enhances interaction with neurotransmitter receptors |

| Methylpyridine Substituent | Modulates pharmacokinetics and enhances bioavailability |

The presence of the fluorine atom is particularly significant as it often correlates with increased potency in drug candidates by enhancing metabolic stability and improving binding interactions with target proteins.

Case Studies

Several studies have investigated the biological activity of compounds related to 1:

- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry evaluated several piperidine derivatives for their SSRI activity. Compound 1 showed promising results comparable to established SSRIs .

- Antitumor Activity Assessment : Research conducted by Umesha et al. indicated that pyrazole derivatives exhibited synergistic effects when combined with doxorubicin in breast cancer models, suggesting that compounds like 1 could enhance therapeutic outcomes when used alongside traditional chemotherapeutics .

Q & A

Q. How can SAR studies be designed using structural analogs?

- Methodological Answer : Generate analogs with systematic substitutions (Table 1) and test in standardized assays. For example:

| Analog Substituent | Biological Activity (IC, nM) |

|---|---|

| 4-Chlorophenyl | 120 ± 15 (Antimicrobial) |

| 4-Methoxyphenyl | 250 ± 30 (Anti-inflammatory) |

| Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity. Prioritize analogs with >10-fold selectivity over off-target receptors . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.